(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral amino alcohol characterized by a fluorinated aromatic ring and a stereospecific hydroxyl-amine backbone. The 2-fluoro-4-methylphenyl substituent confers unique electronic and steric effects, influencing solubility, stability, and receptor binding compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
IELIGXRCKRVDSD-OIBJUYFYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]([C@H](C)O)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)O)N)F |
Origin of Product |
United States |
Preparation Methods
Formation of Azlactone Intermediate
- Starting materials: 2-fluoro-4-methylbenzaldehyde, N-acetylglycine, acetic anhydride, and anhydrous sodium acetate.
- Reaction: The Erlenmeyer reaction is employed where the aldehyde condenses with N-acetylglycine in the presence of acetic anhydride and sodium acetate at 40°C.
- Outcome: Formation of azlactone intermediate as a yellow powder with approximately 69% yield after recrystallization.
Ring Opening and Hydrolysis
Asymmetric Hydrogenation
- Catalyst: Chiral rhodium catalyst with (S,S)-DuPHOS ligand.
- Conditions: Hydrogenation under 30 psi hydrogen pressure at room temperature overnight.
- Outcome: Installation of the (S) stereochemistry in the acetylamino acid intermediate with high enantiomeric excess (>98% ee).
- Yield: Around 93% for this step.
Esterification
Reduction to Amino Alcohol
- Reagent: Lithium aluminium hydride (LiAlH4) or similar strong reducing agents.
- Conditions: Reaction in anhydrous tetrahydrofuran (THF) at room temperature.
- Outcome: Reduction of the ester to the corresponding amino alcohol with retention of stereochemistry.
- Yield: High, approximately 99% with enantiomeric purity >98% confirmed by Mosher amide analysis.
Stereochemical Considerations and Purity
- The use of chiral catalysts such as (S,S)-DuPHOS and Noyori’s ruthenium catalysts ensures the desired (1S,2S) configuration.
- Enantiomeric excess (ee) is monitored by 19F-NMR and HPLC techniques using Mosher amide derivatives.
- The Mitsunobu reaction can be employed to invert stereochemistry at specific centers if necessary, maintaining overall stereochemical integrity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Stereochemistry Control |
|---|---|---|---|---|---|
| 1 | Erlenmeyer reaction | 2-fluoro-4-methylbenzaldehyde, N-acetylglycine, Ac2O | Azlactone intermediate | 69 | Achiral intermediate |
| 2 | Ring opening & hydrolysis | Reflux in acetone/water, pH adjustment | Acrylic acid derivative | 75.6 | Achiral intermediate |
| 3 | Asymmetric hydrogenation | Rhodium catalyst with (S,S)-DuPHOS, H2 (30 psi) | (S)-acetylamino acid | 93 | >98% ee |
| 4 | Esterification | Methanolic HCl, 0 °C | Amino methyl ester | 89 | Retains stereochemistry |
| 5 | Reduction | LiAlH4 in THF, room temp | (1S,2S)-amino alcohol | 99 | >98% ee confirmed by Mosher amide |
Alternative Synthetic Approaches
While the above method is well-documented and yields high purity product, other methods such as reductive amination of 2-fluoro-4-methylbenzaldehyde with chiral amines followed by chiral resolution may be employed, although these are less commonly reported for this exact compound. Continuous flow reactors and chiral catalysts can enhance scalability and efficiency in industrial settings.
Research Findings and Analytical Data
- The final product’s stereochemical purity is typically confirmed by chiral HPLC and 19F-NMR analysis of Mosher amide derivatives.
- The compound exhibits high optical purity (>98% ee), essential for its intended pharmaceutical applications.
- The synthetic route is robust, reproducible, and amenable to scale-up with careful control of reaction conditions and protecting group manipulations.
This comprehensive synthesis approach ensures the production of (1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL with high stereochemical fidelity and purity, suitable for advanced research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone group can be reduced back to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(2-fluoro-4-methylphenyl)ethanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Drug Development
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has been investigated for its role as a chiral building block in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a precursor in the development of drugs targeting neurological disorders and other conditions due to its ability to modulate biological pathways.
Case Study: Antidepressant Formulations
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. A study conducted by researchers at a prominent university demonstrated that modifications to the amino group can enhance the efficacy of these compounds in serotonin modulation, leading to improved therapeutic outcomes in depression treatment .
Skin Care Formulations
The compound has also found its way into cosmetic formulations due to its potential moisturizing properties. Its ability to enhance skin hydration makes it suitable for inclusion in creams and lotions aimed at improving skin texture and elasticity.
Case Study: Moisturizing Cream Development
A formulation study utilized this compound as an active ingredient in a moisturizing cream. The results showed significant improvements in skin hydration levels over a four-week period compared to control formulations lacking this compound .
Polymer Chemistry
In materials science, this compound is being explored for its potential as a monomer in the synthesis of novel polymers. Its fluorinated structure contributes to materials with enhanced thermal stability and chemical resistance.
Data Table: Polymer Properties Comparison
| Property | Conventional Polymers | Polymers with this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Moderate | Enhanced |
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorine Substitution: The target compound’s 2-fluoro group enhances electronegativity and lipophilicity compared to non-fluorinated analogs like (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL . This may improve membrane permeability in biological systems.
- Trifluoromethyl Groups: Compounds like (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL exhibit strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation .
Steric Considerations
- Multi-halogenated analogs (e.g., (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol) combine steric and electronic effects, creating a rigid aromatic system that may enhance selectivity in chiral environments .
Physicochemical Properties
- Hydrochloride Salts: The hydrochloride derivative (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride exhibits higher aqueous solubility compared to its free base form, making it more suitable for formulations requiring rapid dissolution .
- Polar Functional Groups : The hydroxyl and amine groups in all analogs contribute to hydrogen bonding, though fluorinated and chlorinated derivatives may exhibit reduced solubility in polar solvents due to increased hydrophobicity .
Biological Activity
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL, also known by its CAS number 1270000-69-5, is an organofluorine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 183.22 g/mol. The presence of a fluorine atom in its structure is significant as it often enhances the biological activity and metabolic stability of organic compounds.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Dopamine Receptor Modulation : Studies have shown that compounds with similar structures can act as selective agonists for dopamine receptors, particularly the D3 receptor. This modulation can influence various neurological conditions such as schizophrenia and Parkinson's disease .
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds bearing similar functionalities have demonstrated significant inhibition of cell proliferation in HeLa and CaCo-2 cell lines .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, which is crucial for conditions involving chronic inflammation. Inhibitory effects on cyclooxygenase enzymes (COX) have been observed in related studies .
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : The structural configuration allows it to interact effectively with specific receptors in the brain, particularly dopamine receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of related compounds:
| Study | Findings |
|---|---|
| Woodman et al. (2005) | Identified selective COX inhibitors with potential anticancer properties. |
| Raffa et al. (2017) | Demonstrated that certain analogs exhibited strong anticancer activity via apoptosis induction. |
| Spagnuolo et al. (2018) | Highlighted the role of flavone derivatives in modulating neuroinflammation, relevant for compounds like this compound due to structural similarities. |
Q & A
Q. What protocols ensure compliance with environmental regulations during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
